molecular formula C23H19NO5 B12667834 2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid CAS No. 71989-98-5

2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid

Cat. No.: B12667834
CAS No.: 71989-98-5
M. Wt: 389.4 g/mol
InChI Key: MANIUUXMEXENNG-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid (CAS 71989-98-5) is a synthetic organic compound with the molecular formula C23H19NO5 and a molecular weight of 389.40 g/mol . This chemical belongs to the class of quinoline carboxylic acids, a group known for their significant potential in medicinal chemistry research . Quinolines and their derivatives are privileged scaffolds in drug discovery due to their broad spectrum of pharmacological activities. While specific biological data for this compound is limited in the public domain, structurally similar quinoline-4-carboxylic acid derivatives are under investigation for various therapeutic applications. These include serving as antitumor agents by inhibiting tubulin polymerization , acting as histone deacetylase (HDAC) inhibitors for cancer therapy , and exhibiting anti-inflammatory and anti-nociceptive effects through cyclooxygenase-2 (COX-2) inhibition . The trimethoxyphenyl moiety, a common feature in this compound, is frequently found in molecules that interact with tubulin, a key target in anticancer research . This structure suggests potential value for this compound as a building block or lead structure in biological screening and hit-to-lead optimization campaigns. Our product is supplied with high purity (≥99%) and is intended for use in non-clinical research and development settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71989-98-5

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

2-(2,4,6-trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid

InChI

InChI=1S/C23H19NO5/c1-27-14-10-18(28-2)21(19(11-14)29-3)16-12-24-17-9-8-13-6-4-5-7-15(13)20(17)22(16)23(25)26/h4-12H,1-3H3,(H,25,26)

InChI Key

MANIUUXMEXENNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CN=C3C=CC4=CC=CC=C4C3=C2C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an azide forms an azido intermediate. This intermediate undergoes further cyclization and functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzo[f]quinoline derivatives, including 2-(2,4,6-trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid. A notable study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) cells. The mechanism of action appears to involve DNA intercalation and inhibition of topoisomerase II, which are critical pathways in cancer cell proliferation .

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to target proteins associated with cancer progression. The results indicated favorable interactions with cyclin-dependent kinases (CDKs), suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Photophysical Properties

The photophysical characteristics of this compound have been explored for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to exhibit fluorescence makes it suitable for incorporation into polymer matrices for enhanced light emission properties .

Synthesis of Functional Materials

This compound can also be utilized as a building block in the synthesis of more complex materials through various chemical reactions such as coupling reactions and cyclizations. Its structural features allow for modifications that can tailor the properties of resulting materials for specific applications in nanotechnology and materials engineering .

Case Studies

  • Antiproliferative Efficacy Study : A series of benzo[f]quinoline derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study found that modifications at specific positions on the quinoline core significantly affected their biological activity, highlighting the importance of structural optimization in drug design .
  • Molecular Docking Analysis : In a computational study, various derivatives were docked against CDK-5, revealing that certain modifications enhanced binding affinity compared to standard chemotherapeutics like doxorubicin. This underscores the potential of these compounds as novel anticancer agents .
  • Optoelectronic Device Fabrication : Research into the incorporation of this compound into polymer films demonstrated improved light emission characteristics compared to traditional materials, suggesting its viability in next-generation display technologies .

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzothiophene Acrylonitrile Derivatives (Compounds 31–33)

Structural Features :

  • Core: Benzo[b]thiophene (vs. benzo[f]quinoline in the target compound).
  • Substituents: Acrylonitrile group linked to 3,4-dimethoxy (Compound 31) or 3,4,5-trimethoxyphenyl groups (Compounds 32–33) .

Pharmacological Profile :

  • Potency : GI50 values ranging from <10 nM to >100 nM across 60 human cancer cell lines .
  • Mechanism : Overcomes P-glycoprotein (P-gp)-mediated drug resistance, a critical limitation in cancer therapy .

Key Differences :

  • The 3,4,5-trimethoxy substitution pattern (Compounds 32–33) differs from the 2,4,6-trimethoxy arrangement in the target compound, which could influence spatial orientation and target affinity .

Gallic Acid-Derived Indanones (Compound 8)

Structural Features :

  • Core: Indanone (vs. benzoquinoline).
  • Substituents: 3,4,5-Trimethoxyphenyl group and 3,4-methylenedioxybenzylidene moiety .

Pharmacological Profile :

  • Safety: No acute toxicity observed in mice at 300 mg/kg .

Key Differences :

  • The methylenedioxy group in Compound 8 introduces a fused oxygen ring, enhancing rigidity compared to the flexible methoxy groups in the target compound .

Tetrazole Analogs (Compounds I–II)

Structural Features :

  • Core: Benzo[b]thiophene with tetrazole substituents.
  • Substituents: 3,5-dimethoxy (Compound I) or 3,4,5-trimethoxyphenyl groups (Compound II) .

Crystallographic Insights :

  • Dihedral angles between benzothiophene and phenyl rings: 23.91–24.99° (Compound I) vs. 84.47° (Compound II), indicating conformational flexibility influenced by methoxy positioning .
  • Hydrogen-bonding networks involving tetrazole groups stabilize crystal packing, which may correlate with in vivo stability .

Key Differences :

  • 3,4,5-Trimethoxy substitution (Compound II) vs. 2,4,6-trimethoxy in the target compound: This positional variance may alter steric hindrance or electronic effects during target binding .

Implications for Drug Design

  • Methoxy Positioning : The 2,4,6-trimethoxy pattern in the target compound may confer distinct steric or electronic properties compared to 3,4,5-trimethoxy analogs, influencing binding to tubulin or other targets.
  • Core Structure: Benzoquinoline’s extended aromatic system could enhance stacking interactions compared to indanone or benzothiophene cores, but may reduce solubility.
  • Functional Groups : Carboxylic acids (target) vs. acrylonitrile or tetrazole (analogs) offer divergent opportunities for derivatization or prodrug strategies.

Unresolved Questions :

  • Direct biological data (e.g., IC50, toxicity) for the target compound is lacking in the evidence.
  • Comparative crystallographic or docking studies are needed to validate hypothesized structure-activity relationships.

Biological Activity

2-(2,4,6-Trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid (CAS Number: 71989-98-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various case studies.

  • Molecular Formula : C23H19NO5
  • Molecular Weight : 389.40 g/mol
  • InChI Key : MANIUUXMEXENNG-UHFFFAOYSA-N
  • LogP : 3.69

These properties indicate a compound with moderate lipophilicity, which may influence its biological interactions and pharmacokinetics .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of key intermediates through methods such as nucleophilic substitution and cyclization reactions. A detailed synthetic route has been documented in literature, highlighting the importance of optimizing reaction conditions for yield and purity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Its effectiveness was evaluated against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast)9.0
HCT116 (Colon)2.5
MALME-M (Melanoma)55.75% growth inhibition

In these studies, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its anticancer effects is believed to involve intercalation into DNA strands, disrupting replication and transcription processes. Additionally, it may act as an inhibitor of topoisomerase II, an enzyme critical for DNA unwinding during replication .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of methoxy groups on the phenyl ring significantly enhances the biological activity of the compound. Substituents that increase electron density on the aromatic rings tend to improve anticancer efficacy. Conversely, electron-withdrawing groups may diminish activity .

Study 1: Anticancer Efficacy

A study investigated the effects of various quinoline derivatives, including this compound on multiple cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 2.5 μM to over 40 μM depending on the specific modifications made to their chemical structure .

Study 2: Cardioprotective Effects

In another investigation involving doxorubicin-induced cardiotoxicity models in H9c2 cardiomyocytes, derivatives of quinoline were tested for their cardioprotective properties. The results suggested that certain structural features could confer protective effects against drug-induced toxicity while maintaining high cell viability .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-(2,4,6-Trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid?

The synthesis of structurally analogous quinoline-carboxylic acids often involves one-pot reactions between 2-aminoaryl ketones and arylacetylenes or benzimidoyl chlorides. For example, Wang et al. demonstrated that coupling 2-aminoaryl ketones with arylacetylenes under basic conditions yields 2,4-disubstituted quinolones . Regioselective introduction of methoxy groups may require protecting-group strategies or catalysts like DABCO to control substitution patterns .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to analyze substituent positions and coupling constants. X-ray crystallography, as applied to similar 4-(adamantyl)quinoline derivatives, provides definitive proof of molecular geometry and intermolecular interactions . High-resolution mass spectrometry (HRMS) further corroborates molecular weight and purity .

Q. What are the key solubility and stability considerations for handling this compound in aqueous or organic solvents?

Limited data exist for this specific compound, but related quinoline-carboxylic acids exhibit poor aqueous solubility due to aromatic stacking and hydrophobic substituents. Stability tests under varying pH and temperature conditions are recommended. Storage in dry, inert atmospheres (e.g., argon) at -20°C minimizes degradation, as suggested for structurally similar lab chemicals .

Advanced Research Questions

Q. How can regioselective introduction of the 2,4,6-trimethoxyphenyl group be optimized during synthesis?

Achieving regioselectivity may involve steric or electronic directing groups. For example, pre-functionalizing the quinoline core with electron-withdrawing groups (e.g., nitro) at specific positions could guide methoxy substitution. Catalytic systems like Pd/Cu-mediated cross-coupling, as used in 4-(1-adamantyl)quinoline syntheses, may enhance selectivity . Computational modeling (DFT) of transition states could further predict optimal reaction pathways.

Q. How should researchers address contradictions in reported bioactivity data for quinoline-carboxylic acid derivatives?

Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurity profiles. A systematic approach includes:

  • Reproducing assays under standardized protocols (e.g., MIC for antitubercular activity) .
  • Comparative studies with structural analogs (e.g., 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives) to isolate substituent effects .
  • Purity validation via HPLC and elemental analysis to rule out batch variability .

Q. What computational strategies predict the compound’s binding affinity for biological targets like mycobacterial enzymes?

Molecular docking (AutoDock, Schrödinger) using crystal structures of target proteins (e.g., Mycobacterium tuberculosis enzymes) can model interactions. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Pharmacophore modeling, based on active analogs like elvitegravir derivatives, identifies critical functional groups .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction scalability and yield using Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios .
  • Bioactivity Profiling : Combine in vitro assays (e.g., MIC, cytotoxicity) with in silico ADMET predictions to prioritize lead compounds .
  • Data Reproducibility : Document solvent lot numbers, humidity, and equipment calibration to mitigate experimental variability .

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